

Initial Clinical Trial Results for

# Levophencynonate in the Treatment of Vertigo

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Whitepaper for Researchers and Drug Development Professionals

#### **Abstract**

This document provides a comprehensive analysis of the initial Phase II clinical trial results for **Levophencynonate**, a novel selective antagonist of the Histamine H4 receptor (H4R), for the treatment of peripheral vestibular vertigo. The trial, designated LVP-VT-P2-001, was a randomized, double-blind, placebo-controlled study designed to assess the efficacy, safety, and tolerability of **Levophencynonate** in patients with recurrent vertigo. Preliminary data indicate a statistically significant reduction in the frequency and severity of vertigo episodes, as well as a favorable safety profile. This report details the core quantitative outcomes, experimental protocols, and the hypothesized pharmacological mechanism of action.

## Introduction

Vertigo is a debilitating symptom of vestibular system dysfunction, characterized by a sensation of spinning or illusory movement. Current treatments, including antihistamines and benzodiazepines, offer symptomatic relief but are often associated with significant sedative effects and may impede central vestibular compensation.[1][2] **Levophencynonate** emerges as a promising therapeutic candidate by selectively targeting the Histamine H4 receptor, which is expressed in the vestibular nuclei and spiral ganglion neurons. It is hypothesized that by antagonizing H4R, **Levophencynonate** modulates vestibular afferent signals and reduces neuronal excitability in the vestibular nuclei, thereby alleviating vertigo symptoms without the sedative effects associated with H1 receptor antagonists.[3]



# **Hypothesized Mechanism of Action**

**Levophencynonate** is a potent and selective H4 receptor antagonist. The H4 receptor is a G-protein coupled receptor that, upon activation by histamine, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. In the vestibular system, this signaling cascade is thought to contribute to neuronal hyperexcitability following a vestibular insult. By blocking this pathway, **Levophencynonate** is postulated to restore normal neuronal firing rates in the vestibular nuclei, mitigating the asymmetric signaling that underlies the sensation of vertigo.



Click to download full resolution via product page

Caption: Hypothesized signaling pathway of **Levophencynonate** at the H4 receptor.

## Clinical Trial Methodology (Protocol LVP-VT-P2-001)

- 3.1 Study Design A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study was conducted. Eligible patients were randomized in a 1:1:1 ratio to receive **Levophencynonate** 25 mg, **Levophencynonate** 50 mg, or a matching placebo, administered orally twice daily.
- 3.2 Patient Population Key inclusion criteria included:
- Adults aged 18-65 years.
- Diagnosis of definite Ménière's disease or recurrent vestibular neuronitis.
- At least two episodes of moderate to severe vertigo in the 4 weeks prior to screening.



Dizziness Handicap Inventory (DHI) score ≥ 30.

Key exclusion criteria included:

- Benign Paroxysmal Positional Vertigo (BPPV).
- Central nervous system disorders causing vertigo.
- Use of other vestibular suppressants within 14 days of randomization.

#### 3.3 Endpoints

- Primary Efficacy Endpoint: Change from baseline in the monthly frequency of moderate to severe vertigo episodes at Week 12.
- Secondary Efficacy Endpoints:
  - Change from baseline in the Dizziness Handicap Inventory (DHI) total score.
  - Change from baseline in the Vertigo Severity Scale (VSS) score.
  - Proportion of patients with a ≥50% reduction in vertigo episode frequency.
- Safety Endpoint: Incidence and severity of Treatment-Emergent Adverse Events (TEAEs).
- 3.4 Statistical Analysis The primary efficacy endpoint was analyzed using an Analysis of Covariance (ANCOVA) model with treatment group as a fixed effect and baseline vertigo frequency as a covariate. Secondary endpoints were analyzed using similar models. The safety population included all randomized patients who received at least one dose of the study drug.





Click to download full resolution via product page

Caption: Workflow diagram for the LVP-VT-P2-001 clinical trial.

## **Initial Clinical Trial Results**

4.1 Efficacy Data **Levophencynonate** demonstrated a dose-dependent and statistically significant reduction in the frequency of vertigo episodes compared to placebo. The 50 mg dose group also showed significant improvements in DHI and VSS scores.



Table 1: Primary and Secondary Efficacy Endpoints at Week 12

| Endpoint                                  | Placebo (n=50) | Levophencynonate<br>25 mg (n=50) | Levophencynonate<br>50 mg (n=50) |
|-------------------------------------------|----------------|----------------------------------|----------------------------------|
| Mean Monthly Vertigo Episodes (Baseline)  | 6.8            | 6.9                              | 6.7                              |
| Mean Change from<br>Baseline (LS Mean)    | -1.5           | -3.1*                            | -4.5**                           |
| p-value vs. Placebo                       | -              | 0.031                            | <0.001                           |
| DHI Total Score<br>(Baseline)             | 45.2           | 46.1                             | 45.8                             |
| Change from Baseline (LS Mean)            | -8.1           | -15.4                            | -22.7**                          |
| p-value vs. Placebo                       | -              | 0.058                            | 0.005                            |
| VSS Score (Baseline)                      | 28.3           | 28.9                             | 28.5                             |
| Change from Baseline (LS Mean)            | -5.2           | -9.8*                            | -14.1**                          |
| p-value vs. Placebo                       | -              | 0.042                            | <0.001                           |
| % Patients with ≥50%<br>Episode Reduction | 22%            | 46%*                             | 68%**                            |
| p-value vs. Placebo                       | -              | 0.025                            | <0.001                           |

<sup>\*</sup>p < 0.05; \*\*p < 0.01

4.2 Safety and Tolerability **Levophencynonate** was generally well-tolerated. The incidence of Treatment-Emergent Adverse Events (TEAEs) was similar across all groups. Notably, sedative effects such as somnolence were not reported at a higher frequency in the active treatment arms compared to placebo.

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)



| Adverse Event (%) | Placebo (n=50) | Levophencynonate<br>25 mg (n=50) | Levophencynonate<br>50 mg (n=50) |
|-------------------|----------------|----------------------------------|----------------------------------|
| Any TEAE          | 28%            | 30%                              | 34%                              |
| Headache          | 8%             | 10%                              | 12%                              |
| Nausea            | 6%             | 4%                               | 6%                               |
| Dry Mouth         | 2%             | 4%                               | 5%                               |
| Somnolence        | 4%             | 2%                               | 4%                               |
| Dizziness         | 10%            | 8%                               | 6%                               |

#### | Serious AEs | 2% | 0% | 0% |





Click to download full resolution via product page

Caption: Logical flow from drug mechanism to clinical outcomes.

### Conclusion

**Levophencynonate** demonstrated a robust and clinically meaningful reduction in vertigo symptoms at the 50 mg dose, meeting the primary and key secondary endpoints. The treatment was well-tolerated, and the lack of sedative effects distinguishes it from many current vertigo therapies. These findings support the hypothesized mechanism of action involving

selective H4 receptor antagonism and warrant progression to Phase III clinical development to confirm the efficacy and further characterize the safety profile of **Levophencynonate** as a novel treatment for vertigo.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

The preliminary results from the LVP-VT-P2-001 study are highly encouraging.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacological treatment of vertigo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Histamine and betahistine in the treatment of vertigo: elucidation of mechanisms of action
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial Clinical Trial Results for Levophencynonate in the Treatment of Vertigo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608544#initial-clinical-trial-results-for-levophencynonate-for-vertigo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com